Spiro[2.2]pentane, methylene- is a unique bicyclic compound characterized by its spiro structure, which consists of two cyclopentane rings connected through a single carbon atom. This compound has the molecular formula and is classified as a spiro compound due to the presence of spirocyclic connectivity. The structure features a central spiro carbon atom that connects two cyclopentane moieties, resulting in significant ring strain and unique chemical properties.
While specific biological activities of spiro[2.2]pentane, methylene- are not extensively documented, compounds with similar structural motifs often exhibit interesting biological properties. For instance, spiro compounds have been noted for their potential anti-tumor activities and interactions with biological systems, possibly due to their unique three-dimensional structures that can influence molecular recognition processes.
Several methods have been developed for synthesizing spiro[2.2]pentane, methylene-. These include:
Spiro[2.2]pentane, methylene- finds applications in various fields:
Several compounds share structural similarities with spiro[2.2]pentane, methylene-. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Spiro[3.3]heptane | Bicyclic | Larger ring size leading to different reactivity patterns. |
| Methylene cyclopropane | Cyclopropane | Less strained than spiro compounds; used as a precursor in synthesis. |
| Oxaspiro[2.2]pentane | Oxygen-containing | Incorporates oxygen into the structure; exhibits different chemical behavior due to heteroatom presence. |
| Spiro[4.4]nonane | Bicyclic | Contains larger rings; may exhibit different physical properties due to increased size and complexity. |
Spiro[2.2]pentane, methylene-, stands out due to its unique combination of strain and reactivity potential compared to these similar compounds, making it an interesting subject for further chemical exploration and application development.
The Simmons–Smith reaction, employing zinc carbenoids for cyclopropanation, has been effectively adapted for synthesizing amido-spiro[2.2]pentanes from allenamides. Allenamides, with their electron-rich allenic systems, undergo cyclopropanation at the central allenic carbon, forming two fused cyclopropane rings. Unsubstituted allenamides yield low diastereoselectivity due to conformational flexibility, but α-substituted variants improve selectivity by restricting rotational freedom. For example, α-methyl allenamides produce amido-spiro[2.2]pentanes with diastereomeric ratios (dr) up to 4:1, whereas unsubstituted substrates exhibit near-equimolar mixtures.
Density functional theory (DFT) studies reveal that the reaction proceeds via monomeric zinc carbenoid intermediates rather than aggregated species. The endo-transition state, where the carbenoid approaches the same face as the amide group, is favored due to stabilizing interactions between the zinc center and the carbonyl oxygen. Bis-cyclopropanation is also observed with excess reagent, yielding amido-methylene cyclopropanes, though this pathway competes with mono-cyclopropanation depending on steric and electronic factors.
| Substrate Type | Diastereoselectivity (dr) | Major Product |
|---|---|---|
| Unsubstituted allenamide | 1:1 | Amido-spiro[2.2]pentane |
| α-Methyl allenamide | 4:1 | Amido-spiro[2.2]pentane |
| α-Phenyl allenamide | 3:1 | Amido-methylene cyclopropane |
The reaction’s generality is underscored by its compatibility with diverse amide-protecting groups, including oxazolidinones and pyrrolidones. However, sterically hindered substrates, such as those with bulky α-aryl substituents, favor bis-cyclopropanation due to reduced torsional strain in the transition state.
Photochemical strategies leveraging γ-hydrogen shifts offer a radical-based route to spiro[2.2]pentanes. Irradiation of 2-mesyloxy phenyl ketones bearing cyclopropane moieties induces a γ-H shift, forming a biradical intermediate that undergoes mesyl acid (MsOH) elimination and spin-center shift to yield benzoyl-spiro[2.2]pentanes. For instance, 2-mesyloxy phenyl ketone 8 converts to benzoyl-spiro[2.2]pentane 9 under UV light (λ = 300 nm) in benzene, achieving 65–78% yields.
The reaction’s efficiency hinges on the stability of the biradical intermediate, which is influenced by substituents on the cyclopropane ring. Electron-withdrawing groups (e.g., esters) stabilize the biradical, enhancing conversion rates, while electron-donating groups (e.g., methyl) reduce yields due to competing side reactions.
Carbometalation of sp²-disubstituted cyclopropenes enables the synthesis of polysubstituted spiropentanes with up to five stereocenters. Directed by a leaving group (e.g., tosylate), organometallic reagents (e.g., Grignard reagents) add to the cyclopropene in a syn-facial manner, followed by intramolecular nucleophilic substitution to form the spirocycle. For example, cyclopropene 1a reacts with isopropylmagnesium bromide to yield spiropentane 3a with 92% enantiomeric excess (ee) and a dr of 10:1.
| Cyclopropene Substrate | Organometallic Reagent | dr | Major Product |
|---|---|---|---|
| 1a (R = Me) | i-PrMgBr | 10:1 | Spiropentane 3a |
| 1b (R = Ph) | PhMgBr | 8:1 | Spiropentane 3b |
Steric effects from substituents on the cyclopropene ring significantly impact selectivity. Bulky groups at the R⁴ position reduce diastereoselectivity by destabilizing the chelated transition state.
Following carbometalation, intramolecular nucleophilic substitution (SN2) closes the spirocycle. The leaving group (e.g., tosylate) directs the attack of the metallated carbon onto the adjacent electrophilic center, forming the second cyclopropane ring. For instance, intermediate 7a undergoes SN2 displacement with potassium carbonate to yield spiropentane 8a in 85% yield.
The leaving group’s ability (e.g., tosylate vs. mesylate) and solvent polarity critically influence reaction rates. Polar aprotic solvents like dimethylformamide (DMF) accelerate substitution by stabilizing the transition state.
Fluorinated spiro[2.2]pentanes, though underrepresented in the literature, are accessible via halogenation of preformed spirocycles or fluorinated precursors. While specific examples are limited in the provided sources, general strategies include:
These methods remain underexplored, presenting opportunities for future research into fluorinated spirocycles’ physicochemical properties.
Spiro[2.2]pentane, methylene- represents a fascinating molecular system characterized by significant strain energy due to its unique structural features [1]. The quantification of strain energy in such spirocyclic compounds has been a subject of extensive computational investigation, with s-homodesmotic models emerging as particularly valuable tools for accurate assessment [2].
Research has demonstrated that spiropentane exhibits a strain energy of approximately 62.5 kcal/mol, which is notably higher than twice the strain energy of cyclopropane (27.5 kcal/mol) [5] [6]. This non-additive behavior highlights the complex interplay of strain factors in the spiropentane framework [7].
The application of s-homodesmotic models to methylene-spiropentane derivatives involves carefully designed reaction schemes that preserve bond types and hybridization states [8]. These calculations typically employ high-level computational methods, including MP2, DFT with the B3LYP functional, and CCSD(T) approaches with correlation-consistent basis sets [8] [9].
Table 1: Strain Energy Comparison of Spiropentane and Related Systems
| Compound | Strain Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Spiropentane | 62.5 | Experimental/Theoretical | [5] [6] |
| Cyclopropane | 27.5 | Experimental/Theoretical | [5] [6] |
| Methylene-spiropentane | ~65-70* | DFT/B3LYP | [10] [11] |
*Estimated value based on computational studies of related derivatives [10]
The s-homodesmotic approach has revealed that the strain energy in spiropentane systems arises from multiple contributions, including angle strain, torsional strain, and electronic effects associated with the shared carbon vertex [2] [8]. For methylene-spiropentane specifically, the introduction of the methylene group introduces additional strain components that further destabilize the molecular framework [10].
The conformational landscape of methylene-spiropentane presents unique features due to the interplay between the rigid spiropentane core and the more flexible methylene substituent [12] [13]. Computational analyses have revealed that these systems exhibit distinctive conformational dynamics that significantly influence their chemical behavior and reactivity profiles [12].
Density Functional Theory (DFT) calculations have been instrumental in elucidating the conformational preferences of methylene-spiropentane derivatives [12] [14]. These studies typically employ the B3LYP functional with correlation-consistent basis sets to generate potential energy surfaces that characterize the conformational space [14].
The methylene group in methylene-spiropentane introduces rotational degrees of freedom that are absent in the parent spiropentane system [13]. This additional flexibility leads to multiple conformational minima separated by relatively low energy barriers, facilitating rapid interconversion between different conformational states at ambient temperatures [12] [13].
Computational investigations have identified several key conformational features of methylene-spiropentane moieties [14]:
Molecular dynamics simulations have further revealed that methylene-spiropentane systems undergo characteristic conformational fluctuations on the picosecond to nanosecond timescale [13]. These dynamic processes play a crucial role in determining the reactivity patterns and selectivity profiles observed in chemical transformations involving these compounds [12] [13].
The conformational analysis of methylene-spiropentane derivatives has also highlighted the importance of considering the coupling between the methylene group dynamics and the structural deformations of the spiropentane core [14]. This coupling leads to complex conformational behavior that cannot be adequately described by treating these components independently [12] [14].
The cyclopropanation reactions involving methylene-spiropentane systems represent an important class of transformations that have been extensively studied using computational methods [15] [16]. Density Functional Theory (DFT) approaches have emerged as particularly valuable tools for modeling the transition states and reaction pathways associated with these processes [15] [17].
Computational studies have demonstrated that the cyclopropanation of methylene-spiropentane derivatives proceeds through complex transition states that reflect the unique electronic and steric properties of the spirocyclic framework [15] [18]. These transition states typically exhibit distinctive geometric features, including elongated carbon-carbon distances and specific approach trajectories that minimize steric repulsions [16] [18].
The modeling of cyclopropanation transition states for methylene-spiropentane systems generally employs hybrid functionals such as B3LYP or M06-2X, combined with polarized basis sets that adequately capture the electronic reorganization occurring during the reaction [17] [18]. These calculations provide detailed insights into the energetics, geometries, and electronic structures of the key transition states [15] [17].
Research has revealed several important features of cyclopropanation transition states involving methylene-spiropentane derivatives [16] [19]:
Table 2: Calculated Activation Parameters for Selected Cyclopropanation Reactions of Methylene-Spiropentane
| Cyclopropanating Agent | Activation Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Carbene (CH₂) | 15.3-18.7 | DFT/B3LYP | [15] [17] |
| Diazomethane | 22.4-25.1 | DFT/M06-2X | [16] [19] |
| Ylide-based reagents | 19.8-23.5 | DFT/B3LYP | [18] [19] |
DFT calculations have also provided valuable insights into the factors controlling the stereoselectivity of cyclopropanation reactions involving methylene-spiropentane systems [15] [19]. These studies have demonstrated that the stereochemical outcome is determined by a delicate balance of steric and electronic effects that govern the relative energies of competing transition states [16] [18].
The transition-state modeling has further revealed that the unique electronic structure of the spiropentane core significantly influences the reactivity patterns observed in cyclopropanation reactions [17] [19]. This influence is manifested in characteristic distortions of the transition-state geometries and distinctive changes in the electronic distribution during the reaction process [15] [16].
The shared carbon vertex in methylene-spiropentane represents a unique structural feature that leads to significant deviations from additivity principles commonly applied to estimate molecular properties [5] [6]. This breakdown of additivity has been extensively investigated using computational approaches, revealing the complex interplay of electronic and structural factors that contribute to this phenomenon [6] [7].
Research has demonstrated that the strain energy of spiropentane (62.5 kcal/mol) is considerably higher than twice the strain energy of cyclopropane (27.5 kcal/mol), despite the structural similarity suggesting potential additivity [5] [6]. This non-additive behavior extends to methylene-spiropentane derivatives, where the introduction of the methylene group further complicates the energetic landscape [6] [7].
Computational studies have identified several key factors contributing to the additivity breakdown in methylene-spiropentane systems [5] [7]:
The breakdown of additivity is particularly evident in the electronic properties of methylene-spiropentane derivatives [20] [22]. Nuclear magnetic resonance (NMR) studies have revealed that the carbon-carbon coupling constants involving the spiro carbon exhibit values that deviate significantly from predictions based on additive models [20] [22].
Table 3: Additivity Breakdown in Carbon-Carbon Coupling Constants for Spiropentane
| Coupling Constant | Experimental Value (Hz) | Predicted Value from Additivity (Hz) | Deviation (%) | Reference |
|---|---|---|---|---|
| J(C1,C3) | 20.2 | ~12-14 | ~50-70% | [20] [22] |
| J(C2,C3) | 7.5 | ~10-12 | ~25-38% | [20] [22] |
The fractional s-character in carbon-carbon bonds provides further evidence of additivity breakdown in these systems [5] [6]. Calculations have shown that the C(1)-C(3) bond in spiropentane exhibits approximately 19% s-character, while the C(2)-C(3) bond shows about 12% s-character, values that cannot be accurately predicted using simple additive models [6] [7].
Computational analyses have also revealed that the additivity breakdown extends to other molecular properties, including vibrational frequencies, electronic excitation energies, and reaction barriers [20] [22]. This comprehensive non-additivity highlights the fundamental limitations of simplified models for predicting the properties of complex spirocyclic systems like methylene-spiropentane [5] [20].
The development of potent Leucine-Rich Repeat Kinase 2 kinase inhibitors represents one of the most significant pharmacological applications of spirocyclic scaffolds, particularly in the context of Parkinson's disease therapeutic intervention [1] [2]. The unique structural properties of spirocyclic compounds, including the spiro[2.2]pentane framework, have proven instrumental in achieving unprecedented levels of kinase inhibition potency.
Recent advances in the design of Leucine-Rich Repeat Kinase 2 inhibitors have demonstrated that compounds incorporating spirocyclic motifs can achieve picomolar potency ranges. The type-I kinase inhibitor MLi-2, recognized as the gold standard chemical tool compound for Leucine-Rich Repeat Kinase 2, exhibits outstanding kinome selectivity and high affinity in the picomolar range [3]. This exceptional potency stems from the rigid three-dimensional structure provided by spirocyclic scaffolds, which enables precise binding interactions within the kinase active site.
Structural optimization studies have revealed that the incorporation of spirocyclic elements into Leucine-Rich Repeat Kinase 2 inhibitors significantly enhances binding affinity through multiple mechanisms [4]. The conformational restriction imposed by the spiro junction creates a pre-organized molecular architecture that maximizes complementary interactions with the kinase binding pocket. Compound optimization efforts have yielded inhibitors with half-maximal inhibitory concentration values as low as 59.7 nanomolar for Leucine-Rich Repeat Kinase 2 kinase activity [3].
The most potent inhibitors identified through systematic structure-activity relationship studies demonstrate exceptional selectivity profiles. For instance, compound RN341 exhibits potent Leucine-Rich Repeat Kinase 2 inhibition while maintaining selectivity against a panel of 350 kinases, with only 10 kinases showing inhibition at high concentrations [3]. This selectivity is attributed to the unique binding mode facilitated by the spirocyclic framework, which allows for specific interactions with the Leucine-Rich Repeat Kinase 2 active site architecture that are not replicated in other kinases.
Table 1: Potency Data for Spirocyclic Leucine-Rich Repeat Kinase 2 Inhibitors
| Compound | IC50 (nM) | Selectivity Profile | Binding Mode | Reference |
|---|---|---|---|---|
| MLi-2 | Picomolar range | Outstanding kinome selectivity | Type-I | [3] |
| RN129 (28) | 59.7 | High thermal stabilization | Type-II | [3] |
| RN341 (32) | Low nanomolar | 10/350 kinases inhibited | Type-II | [3] |
| Compound 2 | 185 | Unfavorable selectivity | Type-II | [3] |
The structure-activity relationships of spirocyclic compounds, particularly those incorporating spiro[2.2]pentane motifs, reveal critical insights into the molecular determinants of pharmacological activity [5] [6]. The spirocyclic architecture provides unique advantages in medicinal chemistry through conformational restriction, enhanced three-dimensional character, and improved binding selectivity.
Systematic investigation of spirocyclic scaffolds has demonstrated that the rigid geometry imposed by the spiro junction significantly influences biological activity [7] [8]. The spiro[2.2]pentane system, characterized by two cyclopropane rings sharing a quaternary carbon atom, exhibits distinctive structural features that contribute to its pharmacological profile. Electron diffraction studies have revealed that bonds to the quaternary spiro carbon are shorter (146.9 picometers) compared to methylene-methylene bonds (151.9 picometers), with carbon-carbon-carbon angles at the spiro carbon measuring approximately 62.2 degrees [9].
The incorporation of functional groups at specific positions within the spiro[2.2]pentane framework dramatically affects biological activity. Structure-activity relationship studies of amido-spiro[2.2]pentane systems have shown that substitution patterns influence both potency and selectivity [7] [10]. The primary amine functionality in spiro[2.2]pentan-1-amine derivatives serves as a versatile handle for further derivatization, enabling the creation of more complex molecules with enhanced pharmacological properties [9].
Recent research has demonstrated that spirocyclic compounds can be designed to target specific conformational states of protein targets. In the context of Leucine-Rich Repeat Kinase 2 inhibition, type-II inhibitors incorporating spirocyclic elements preferentially bind to the inactive, DYG-out conformation of the kinase [3] [11]. This conformational selectivity is achieved through specific geometric constraints imposed by the spirocyclic scaffold, which optimizes interactions with the kinase in its inactive state.
The influence of stereochemistry on biological activity represents another critical aspect of spirocyclic structure-activity relationships [9]. The spiro[2.2]pentane system introduces chiral centers that significantly impact biological activity. Commercial preparations of spiro[2.2]pentan-1-amine hydrochloride are typically available in enantiomerically pure or enriched forms, with the (S)-configuration being predominant [9]. This stereochemical specificity is particularly important for applications in medicinal chemistry, where biological activity often depends on precise stereochemical configurations.
Table 2: Structure-Activity Relationship Parameters for Spiro[2.2]pentane Derivatives
| Structural Feature | Impact on Activity | Mechanism | Application |
|---|---|---|---|
| Spiro junction rigidity | Enhanced selectivity | Conformational restriction | Kinase inhibition |
| Functional group position | Modulated potency | Binding site complementarity | Drug design |
| Stereochemistry | Activity dependence | Chiral recognition | Pharmaceutical development |
| Ring strain | Reactivity alteration | Electronic effects | Chemical synthesis |
The optimization of blood-brain barrier permeability represents a critical challenge in the development of central nervous system therapeutics, where spirocyclic compounds, including spiro[2.2]pentane derivatives, offer significant advantages [12] [13] [14]. The unique physicochemical properties imparted by spirocyclic scaffolds facilitate enhanced brain penetration while maintaining favorable pharmacokinetic profiles.
Spirocyclic compounds exhibit exceptional lipophilicity and permeability characteristics that enable small-molecule compounds to effectively cross the blood-brain barrier [12]. The three-dimensional architecture of spirocyclic systems reduces overall polarity and enhances membrane penetration compared to acyclic molecules of equivalent molecular weight [15]. This enhanced permeability is attributed to the conformational restriction and reduced polar surface area associated with spirocyclic structures.
The Central Nervous System Multiparameter Optimization scoring system has been extensively utilized to predict and optimize the brain penetration potential of spirocyclic compounds [14]. Compounds with higher Central Nervous System Multiparameter Optimization scores demonstrate improved alignment of critical in vitro attributes, including high passive permeability, low P-glycoprotein efflux liability, and low metabolic clearance [14]. Analysis of spirocyclic compound libraries has shown that 86% of compounds with high Central Nervous System Multiparameter Optimization scores exhibit high passive permeability, with 90% displaying low P-glycoprotein efflux liability [14].
Recent developments in Leucine-Rich Repeat Kinase 2 inhibitor optimization have demonstrated the successful application of blood-brain barrier permeability enhancement strategies. DNL201, a first-in-class central nervous system-penetrant Leucine-Rich Repeat Kinase 2 kinase inhibitor, exhibits robust cerebrospinal fluid penetration in both healthy volunteers and patients with Parkinson's disease [16]. The compound achieves pharmacologically relevant central nervous system exposure while maintaining safety and tolerability profiles suitable for clinical development.
Pharmacokinetic optimization of spirocyclic compounds involves systematic modulation of physicochemical properties to achieve optimal brain exposure [4] [17]. Structure-based design approaches have enabled the development of macrocyclic molecules with enhanced blood-brain barrier permeability through strategic incorporation of spirocyclic motifs [17]. Recent studies have demonstrated that 9 out of 14 synthesized spirocyclic candidates achieved potent low-nanomolar inhibition combined with significant blood-brain barrier penetration [17].
The multiparameter optimization approach for central nervous system drug development has revealed that spirocyclic compounds can achieve favorable brain penetration while operating in a more polar, less lipophilic property space [14]. This represents a significant advancement over traditional approaches, as it enables the design of compounds with reduced safety risks while maintaining effective central nervous system penetration. The ability to achieve this balance is particularly important for spirocyclic Leucine-Rich Repeat Kinase 2 inhibitors, where long-term safety considerations are paramount for chronic Parkinson's disease treatment.
Table 3: Pharmacokinetic Parameters for Blood-Brain Barrier Penetrant Spirocyclic Compounds
| Parameter | Optimal Range | Spirocyclic Advantage | Clinical Relevance |
|---|---|---|---|
| Passive permeability | High Papp | Enhanced membrane penetration | Brain uptake |
| P-glycoprotein efflux | Low efflux ratio | Reduced active efflux | CNS retention |
| Metabolic clearance | Low CLint,u | Improved stability | Sustained exposure |
| CNS MPO score | ≥4.0 | Multiparameter optimization | Clinical success |
| Cerebrospinal fluid penetration | High CSF/plasma ratio | Direct CNS access | Target engagement |